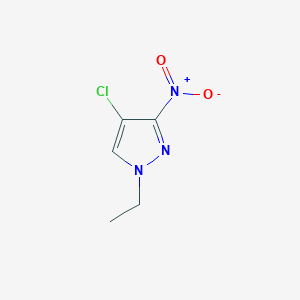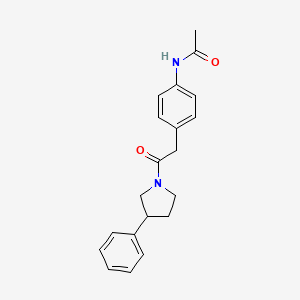
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an indole, a triazole, a thioether, and a trifluoromethoxyphenyl group. Indoles are aromatic heterocyclic organic compounds that have been widely studied due to their presence in natural products and pharmaceuticals . Triazoles are another class of heterocyclic compounds that have been used in various fields including medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Indoles are known to undergo electrophilic substitution reactions at the C3 position . Triazoles can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity and metabolic stability .科学的研究の応用
Non-Competitive α-Glucosidase Inhibitors
This compound has been studied for its role as a non-competitive α-glucosidase inhibitor . α-Glucosidase is an enzyme crucial in the carbohydrate digestion process, converting oligosaccharides and disaccharides into glucose. Inhibitors of this enzyme can help manage postprandial blood glucose levels, which is beneficial for treating type 2 diabetes. The compound has shown better inhibitory activity than acarbose, a reference drug, indicating its potential as a new class of diabetes medication.
Anticancer Activity
Indole derivatives, such as the one , have been synthesized and evaluated for their anticancer properties . These compounds can bind to the colchicine site in tubulin, disrupting microtubule dynamics, which is a promising strategy for cancer therapy. The compound’s analogues have shown the ability to inhibit cancer cell migration and overcome drug resistance, suggesting its application in developing novel anticancer drugs.
Tubulin Polymerization Inhibition
The compound’s structure allows it to interact with tubulin, a protein that forms microtubules . By binding to the colchicine site, it can inhibit tubulin polymerization, leading to microtubule fragmentation. This mechanism is critical in the development of drugs that target cell division, particularly in cancer cells.
Metastasis Inhibition
In vivo studies have demonstrated that analogues of this compound significantly inhibit primary tumor growth and decrease tumor metastasis in melanoma xenograft models . This indicates its potential use in preventing the spread of cancer cells, which is a key challenge in cancer treatment.
Overcoming Drug Resistance
One of the significant challenges in cancer treatment is the development of resistance to chemotherapy drugs. The compound’s analogues have shown a significant ability to overcome paclitaxel resistance in taxane-resistant cancer models , suggesting its role in the development of therapies for drug-resistant cancers.
Safety Profile in Biological Systems
It’s important to note that the safety profile of a compound is crucial for its application in therapeutics. Selected compounds related to the one have been evaluated for their effects on cell viability in human normal hepatocyte (LO2) and human liver cancer (HepG2) cells, showing no adverse effects . This highlights the compound’s potential as a safe therapeutic agent.
作用機序
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides into α-glucose .
Mode of Action
The compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme that is different from the active site, altering the enzyme’s conformation and reducing its activity . The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .
Biochemical Pathways
By inhibiting α-glucosidase, the compound interferes with the breakdown of oligosaccharides and disaccharides into α-glucose . This results in a decrease in the amount of glucose that is absorbed into the bloodstream, thereby helping to regulate blood glucose levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes . Some compounds in this class have also been found to have no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells , suggesting a good safety profile.
特性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2S/c1-28-18(15-10-24-16-5-3-2-4-14(15)16)26-27-19(28)31-11-17(29)25-12-6-8-13(9-7-12)30-20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKJREGXGXBFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)
![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)
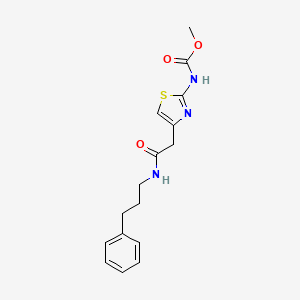

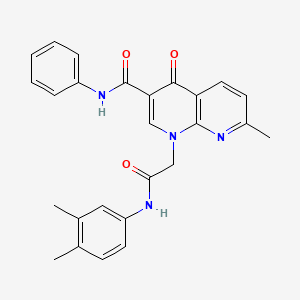

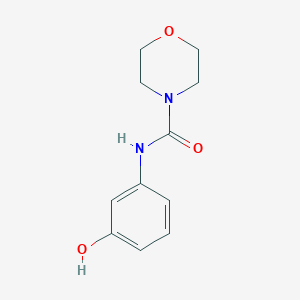
![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![2-[(2-Fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)
